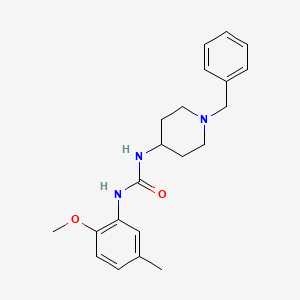![molecular formula C15H14N2O6 B4571014 METHYL 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-1-YL]ACETATE](/img/structure/B4571014.png)
METHYL 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-1-YL]ACETATE
Übersicht
Beschreibung
Methyl 2-[3-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate is a complex organic compound with a unique structure that includes a benzodioxole moiety and a tetrahydropyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of the Tetrahydropyrimidinone Ring: This step involves the condensation of urea with an appropriate diketone, such as acetylacetone, under basic conditions to form the tetrahydropyrimidinone ring.
Coupling of the Two Moieties: The final step involves the esterification of the benzodioxole and tetrahydropyrimidinone intermediates using a suitable esterifying agent, such as methyl chloroformate, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[3-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its potential as a building block for the synthesis of novel polymers or materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of benzodioxole-containing molecules with biological systems, providing insights into their pharmacological effects.
Wirkmechanismus
The mechanism of action of methyl 2-[3-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the tetrahydropyrimidinone ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate: A simpler compound with a benzodioxole moiety but lacking the tetrahydropyrimidinone ring.
2-(2H-1,3-benzodioxol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine: Contains the tetrahydropyrimidinone ring but lacks the benzodioxole moiety.
Uniqueness
Methyl 2-[3-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate is unique due to the combination of the benzodioxole and tetrahydropyrimidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 2-[3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-9-5-13(18)16(7-14(19)21-2)15(20)17(9)10-3-4-11-12(6-10)23-8-22-11/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKPAQUUZYQXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4570931.png)
![(5Z)-5-[[3-bromo-4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4570937.png)
![N-[2-(4-morpholinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4570943.png)
![2-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}benzoic acid](/img/structure/B4570951.png)

![9-AMINO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE](/img/structure/B4570959.png)
![1-(2-Bromophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4570972.png)
![3-{[3-Cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4570976.png)
![(2,5-DIMETHYL-3-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4570980.png)

![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4570990.png)
![N-(4-butoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4570998.png)

![5-cyclopropyl-N-(3,5-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4571027.png)
